1,2-Diamino-3,4-ethylenedioxybenzene
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Overview
Description
1,2-Diamino-3,4-ethylenedioxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Detection of Aromatic Aldehydes
1,2-Diamino-4,5-ethylenedioxybenzene has been identified as a highly sensitive fluorogenic reagent for detecting aromatic aldehydes, particularly those with a hydroxy group. This compound reacts selectively with aromatic aldehydes in acidic conditions to produce fluorescent derivatives, which can be separated using high-performance liquid chromatography. This application highlights its potential in analytical chemistry for sensitive detection and quantification of aromatic compounds (Chao et al., 1988).
Detection of α-Dicarbonyl Compounds
Another significant application of 1,2-diamino-4,5-methylenedioxybenzene is its use as a fluorogenic reagent for α-dicarbonyl compounds. Its high reactivity, selectivity, and sensitivity make it an excellent choice for detecting and analyzing α-dicarbonyl compounds in various samples. The fluorescent products formed from the reaction can be effectively separated and quantified using reversed-phase high-performance liquid chromatography (Hara et al., 1988).
Organic Synthesis and Chemical Reactions
1,2-Diamino-4,5-ethylenedioxybenzene and related compounds are used in organic synthesis and various chemical reactions. For example, cyclocondensation reactions involving 1,2-diamino-4-methylbenzene and substituted acetophenones yield benzodiazepines, showcasing its versatility in synthesizing complex organic molecules (Insuasty et al., 1993).
Electrochemical and Fluorescent Materials
The electrochemical polymerization of 1,2-ethylenedioxybenzene and its analogs leads to the formation of conductive and fluorescent polymeric materials. These materials exhibit potential applications in electronic devices, sensors, and as fluorescent probes due to their unique optical and electrical properties (Liu et al., 2008).
Mechanism of Action
Target of Action
The primary target of 1,2-Diamino-3,4-ethylenedioxybenzene is carbonyl-containing compounds . This compound acts as a fluorometric labeling agent, which means it can bind to these targets and emit fluorescence, making it useful in various biochemical applications .
Mode of Action
This compound interacts with its targets through a reaction with carbonyl groups . This reaction results in the formation of a fluorescent product that can be detected using specific wavelengths of light .
Pharmacokinetics
As a small molecule, it is likely to have good bioavailability and can diffuse across biological membranes to reach its targets .
Result of Action
The primary result of this compound’s action is the production of a fluorescent signal. This signal can be used to track the location and movement of carbonyl-containing compounds in biological systems, providing valuable information about their roles and functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other reactive substances, and the specific characteristics of the biological system in which it is used .
Safety and Hazards
When handling 1,2-Diamino-3,4-ethylenedioxybenzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Biochemical Analysis
Biochemical Properties
1,2-Diamino-3,4-ethylenedioxybenzene interacts with aldehydes in biochemical reactions . The nature of these interactions involves the formation of highly fluorescent imidazole derivatives . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available resources.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with aldehydes to produce highly fluorescent imidazole derivatives . This reaction allows it to exert its effects at the molecular level, enabling the visualization of these molecules in biochemical research .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2H,3-4,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLTLOQUABGLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402765 |
Source
|
Record name | 1,2-Diamino-3,4-ethylenedioxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320386-55-8 |
Source
|
Record name | 2,3-Dihydro-1,4-benzodioxin-5,6-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320386-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diamino-3,4-ethylenedioxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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